molecular formula C24H19N3O2 B10875646 5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10875646
M. Wt: 381.4 g/mol
InChI Key: LTJRYNOMBCRXMF-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic rings containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with diphenylacetylene in the presence of a catalyst to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and process optimization techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection . The compound’s structure allows it to fit into active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique structural configuration, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H19N3O2/c1-29-19-14-12-18(13-15-19)27-23(17-10-6-3-7-11-17)20-21(16-8-4-2-5-9-16)25-26-22(20)24(27)28/h2-15,23H,1H3,(H,25,26)

InChI Key

LTJRYNOMBCRXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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